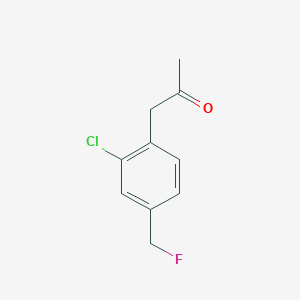
1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFO and a molecular weight of 200.64 g/mol This compound is characterized by the presence of a chloro group, a fluoromethyl group, and a propanone moiety attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one can be synthesized through organic synthesis methods, typically starting from appropriate precursor materials. The synthesis involves a series of chemical reactions, including halogenation and alkylation, to introduce the chloro and fluoromethyl groups onto the benzene ring .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as catalytic reactions and continuous flow processes to optimize production efficiency and minimize waste .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ketone group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives with different functional groups.
Oxidation Reactions: Major products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Alcohol derivatives are the primary products.
Applications De Recherche Scientifique
1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The specific molecular targets and pathways depend on the context of its application and the nature of the biological system .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-Chloro-4-methylphenyl)propan-2-one: Similar structure but lacks the fluoromethyl group.
1-(2-Fluoro-4-(chloromethyl)phenyl)propan-2-one: Similar structure but with different positioning of the chloro and fluoromethyl groups.
Uniqueness
1-(2-Chloro-4-(fluoromethyl)phenyl)propan-2-one is unique due to the specific arrangement of the chloro and fluoromethyl groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Propriétés
Formule moléculaire |
C10H10ClFO |
|---|---|
Poids moléculaire |
200.64 g/mol |
Nom IUPAC |
1-[2-chloro-4-(fluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H10ClFO/c1-7(13)4-9-3-2-8(6-12)5-10(9)11/h2-3,5H,4,6H2,1H3 |
Clé InChI |
POVPTFVKCCWNFV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=C(C=C(C=C1)CF)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



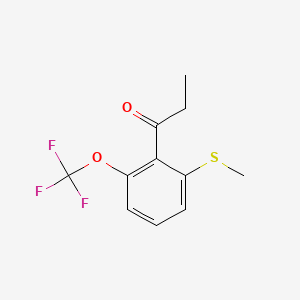
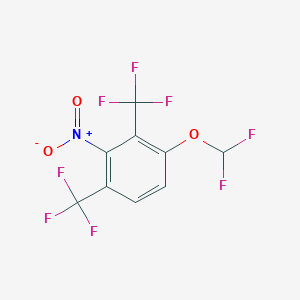
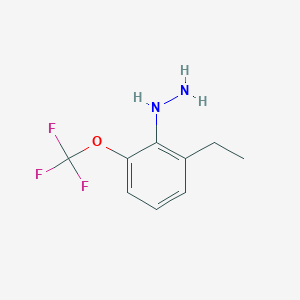
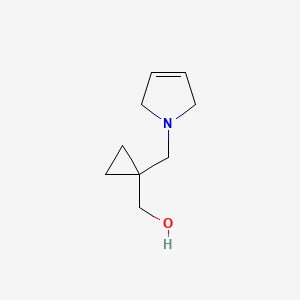

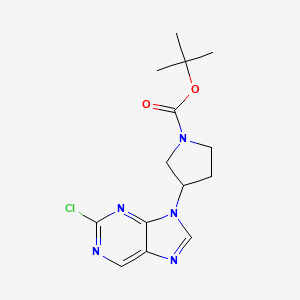
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
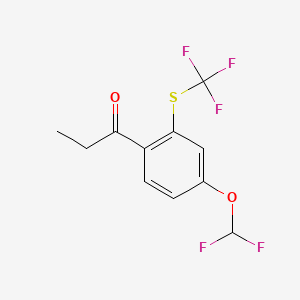
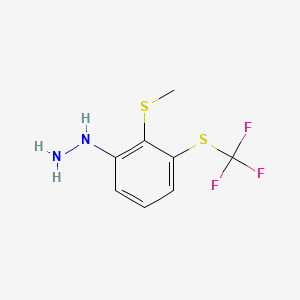
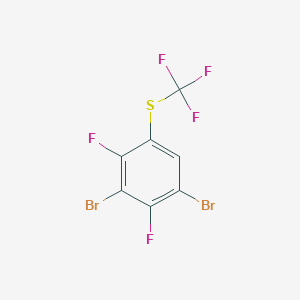
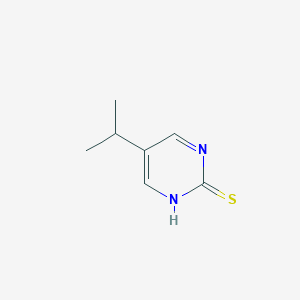
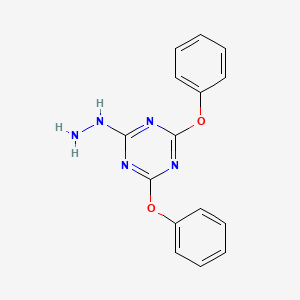
![Ethyl 4-[(4-methylphenyl)sulfonyl-[3-(oxiran-2-yl)propyl]amino]benzoate](/img/structure/B14064747.png)
